molecular formula C17H17NO4 B5723195 ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate

ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate

Cat. No.: B5723195
M. Wt: 299.32 g/mol
InChI Key: KLASJYMAYPAJCL-ZHACJKMWSA-N
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Description

Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate typically involves the following steps:

    Formation of the enoyl group: This can be achieved through the reaction of 5-methylfuran-2-carbaldehyde with an appropriate reagent to form the enoyl group.

    Coupling with benzoate ester: The enoyl group is then coupled with ethyl 2-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The enoyl group can be reduced to form the corresponding alkane.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced enoyl group forming an alkane.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: A furan derivative with an acetyl group.

    2-Ethylfuran: A furan derivative with an ethyl group.

    2-Methylfuran: A furan derivative with a methyl group.

Uniqueness

Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate is unique due to its combination of a furan ring, an enoyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-17(20)14-6-4-5-7-15(14)18-16(19)11-10-13-9-8-12(2)22-13/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLASJYMAYPAJCL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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